molecular formula C17H16N4O2S B2506179 1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034241-13-7

1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2506179
CAS RN: 2034241-13-7
M. Wt: 340.4
InChI Key: FZKAHTXEOOCYBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related urea compounds involves key intermediates and various synthetic routes. For instance, (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized using 6-aminoimidazo[1,2-a]pyrazine as a key intermediate . Another approach for synthesizing urea derivatives, such as 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, involved a carbonylation reaction with triphosgene and subsequent addition of aniline derivatives . These methods highlight the versatility in synthesizing urea derivatives, which could be applied to the synthesis of 1-(2-Methoxyphenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using spectroscopic techniques such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and mass spectrometry . Additionally, the crystal structure can be determined using single-crystal X-ray diffraction, as demonstrated for a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea . These techniques would be essential for confirming the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents attached to the urea moiety. For example, the presence of an imidazo[1,2-a]pyrazin-6-yl group was associated with cytostatic activity against non-small cell lung cancer cell lines . Similarly, the introduction of different spacers and substituents can modulate the antiacetylcholinesterase activity of urea derivatives . These findings suggest that the chemical reactivity of this compound could be explored for potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. The crystallographic data, including space group, cell dimensions, and density, provide insights into the solid-state properties of these compounds . The antitumor activities of urea derivatives can be assessed using assays like MTT, and molecular docking studies can predict their interactions with biological targets . These analyses would be relevant for understanding the properties of this compound and its potential as a therapeutic agent.

Scientific Research Applications

Hydrogel Formation and Anion Tuning

  • Hydrogel Formation and Morphological Control: Research demonstrates the ability of certain urea derivatives to form hydrogels, with their rheological and morphological properties adjustable by the identity of the anion. This capability suggests applications in drug delivery systems and materials science where gel properties can be finely tuned for specific purposes (Lloyd & Steed, 2011).

Synthesis and Complex Formation

  • Synthesis of Heterocyclic Compounds: Studies have explored the synthesis of N-hydroxyamide-containing heterocycles, indicating their potential in forming metal complexes, which could have implications in catalysis or as part of novel material synthesis processes (Ohkanda et al., 1993).

Directed Lithiation

  • Directed Lithiation for Functionalization: Research on directed lithiation of urea derivatives highlights the potential for creating highly functionalized chemical structures, valuable in organic synthesis and pharmaceuticals (Smith, El‐Hiti, & Alshammari, 2013).

Biological Activities

  • Anticancer and Antimicrobial Activities: Some studies focus on the synthesis of novel compounds with urea structures, assessing their biological activities. These compounds are tested for their anticancer and antimicrobial properties, suggesting their potential use in developing new therapeutic agents (Hishmat et al., 1992).

Enzyme Inhibition

  • Enzyme Inhibition for Therapeutic Applications: The design and synthesis of urea derivatives as enzyme inhibitors highlight their potential in drug discovery, particularly for diseases where enzyme modulation can be therapeutic (Vidaluc et al., 1995).

Material Science and Crystal Structure Analysis

  • Material Science and Crystallography: Studies include the crystal structure analysis of urea derivatives, providing insights into their potential applications in material science and the development of novel materials with specific physical properties (Kang et al., 2015).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-6-3-2-5-12(14)21-17(22)20-11-13-16(19-9-8-18-13)15-7-4-10-24-15/h2-10H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKAHTXEOOCYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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